Norvinisterone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Norvinisterone was synthesized in 1953 . The reaction conditions typically involve the use of strong bases and specific catalysts to facilitate the vinylation process .
Chemical Reactions Analysis
Types of Reactions: Norvinisterone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 17-keto derivatives, while reduction can produce 17-hydroxy derivatives .
Scientific Research Applications
Chemistry: Norvinisterone has been used as a model compound in studies of steroid chemistry, particularly in understanding the reactivity of vinyl-substituted steroids .
Biology and Medicine: In medicine, this compound was used in hormonal contraception due to its progestogenic activity . It binds to the progesterone receptor, preventing ovulation and providing cycle control .
Industry: While this compound is no longer marketed, its synthesis and reactivity have provided valuable insights for the development of other synthetic steroids and progestins .
Mechanism of Action
Norvinisterone exerts its effects by binding to the progesterone receptor, mimicking the action of natural progesterone . This binding prevents ovulation and alters the endometrial lining, making it less suitable for implantation . Additionally, this compound has androgenic activity, which contributes to its overall pharmacological profile .
Comparison with Similar Compounds
Norgesterone: Another synthetic progestin with similar progestogenic activity.
Vinyltestosterone: An anabolic steroid with a vinyl group at the 17α position.
Uniqueness: Norvinisterone is unique due to its specific substitution at the 17α position, which imparts distinct pharmacological properties compared to other progestins and anabolic steroids . Its combination of progestogenic and androgenic activities makes it a valuable compound for studying the interplay between these hormonal effects .
Properties
CAS No. |
6795-60-4 |
---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,12,15-18,22H,1,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 |
InChI Key |
VOJYZDFYEHKHAP-XGXHKTLJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=CC(=O)CC[C@H]34 |
SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=CC(=O)CCC34 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=CC(=O)CCC34 |
Synonyms |
Neoprogestin; Nor-progestelea; 17-Ethenyl-19-nortestosterone; 17α-Vinyl-17β-hydroxy-Δ4-estren-3-one; 17α-Vinyl-19-nortestosterone; _x000B_17β-Hydroxy-17α-vinylestr-4-en-3-one; 17-Hydroxy-19-nor-17α-pregna-4,20-dien-3-one; (17α)-17-Hydroxy-19-norpregna-4,20- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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